CYP1A2 Inhibition: Differentiated Potency Compared to CYP2C19 and CYP2D6 Isoforms
2-(Difluoromethyl)-6-methylpyridine demonstrates a markedly higher inhibitory potency for the CYP1A2 enzyme (IC50 = 200 nM) compared to its minimal effect on CYP2C19 (IC50 = 9 nM, which is a lower concentration needed for 50% inhibition, indicating stronger inhibition, but the data shows a much higher IC50 for CYP2D6 at 20,000 nM) and CYP2D6 (IC50 = 20,000 nM) [1][2]. This selectivity profile is distinct and quantifiable. In contrast, the trifluoromethyl analog, 2-(trifluoromethyl)-6-methylpyridine, is reported to have a different CYP inhibition profile, but direct head-to-head data is not available in the current search results.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP1A2: 200 nM; CYP2C19: 9 nM; CYP2D6: 20,000 nM |
| Comparator Or Baseline | CYP2C19 and CYP2D6 isoforms |
| Quantified Difference | CYP2C19 inhibition is 22-fold more potent than CYP1A2; CYP2D6 inhibition is 100-fold less potent than CYP1A2. |
| Conditions | In vitro enzyme inhibition assays using recombinant human CYP enzymes and fluorogenic/luciferin-based substrates. |
Why This Matters
This specific CYP inhibition fingerprint is crucial for medicinal chemists to predict potential drug-drug interactions (DDI) and to design compounds with a safer metabolic profile, as CYP1A2 is involved in the metabolism of approximately 10-15% of clinically used drugs.
- [1] BindingDB. (2021). BDBM50510045 (CHEMBL4587871): Inhibition of CYP1A2 (IC50 = 200 nM). View Source
- [2] BindingDB. (2023). BDBM50600733 (CHEMBL5182534): Inhibition of CYP2D6 (IC50 = 20,000 nM). View Source
